(R)-Dihydrolipoic acid

Description

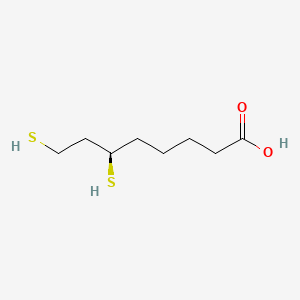

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6,8-bis(sulfanyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFHEQBZOYJLPK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C[C@H](CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963521 | |

| Record name | (6R)-6,8-Dimercaptooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119365-69-4, 462-20-4 | |

| Record name | Dihydrothioctic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119365694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolipoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-6,8-Dimercaptooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Dihydrolipoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROTHIOCTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1YL9Q69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Dihydrolipoic Acid: A Comprehensive Technical Guide on its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (DHLA) , the reduced form of (R)-alpha-lipoic acid (R-LA), is a potent endogenous molecule with a diverse and critical range of biological functions. This technical guide provides an in-depth exploration of its core roles in cellular metabolism, antioxidant defense, and signal transduction, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and development.

Antioxidant and Redox Regulation

DHLA is a powerful antioxidant, acting through multiple mechanisms to protect against oxidative stress.[1][2][3] Its two thiol groups are key to its potent radical-scavenging abilities.[4]

Direct Radical Scavenging

DHLA directly scavenges a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals, hypochlorous acid, and peroxyl radicals.[1][5] Unlike its oxidized form, lipoic acid (LA), DHLA is a more potent direct antioxidant.[6] Theoretical studies indicate that DHLA is an excellent scavenger of free radicals via a hydrogen transfer mechanism.[7][8]

Regeneration of Other Antioxidants

A pivotal function of DHLA is its ability to regenerate other primary antioxidants from their radical or oxidized states. This recycling activity significantly amplifies the body's overall antioxidant capacity.[9][10]

-

Vitamin E (α-tocopherol): DHLA can indirectly regenerate Vitamin E by reducing dehydroascorbate, which in turn reduces the α-tocopheroxyl radical.[11] It can also reduce the chromanoxyl radicals of vitamin E.[5]

-

Vitamin C (Ascorbic Acid): DHLA efficiently reduces the ascorbyl radical, thereby regenerating Vitamin C.[5][11]

-

Glutathione (GSH): DHLA contributes to maintaining high intracellular levels of GSH, a critical endogenous antioxidant.[9][11] It facilitates the uptake of cystine, a precursor for GSH synthesis.[9]

Metal Chelation

Both LA and its reduced form, DHLA, possess the ability to chelate transition metals such as iron and copper.[2][3] This action helps to prevent the generation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions.[1]

Quantitative Antioxidant Capacity

The antioxidant effectiveness of DHLA has been quantified in various studies and is consistently shown to be superior to that of LA.

| Assay/Parameter | This compound (DHLA) | Lipoic Acid (LA) | Reference |

| Peroxynitrite (ONOO⁻) Scavenging | Higher ability | Lower ability | [6] |

| Galvinoxyl Radical Scavenging | Higher ability | Lower ability | [6] |

| ABTS⁺• Radical Scavenging | Higher ability | Lower ability | [6] |

| DPPH Radical Scavenging | Higher ability | Lower ability | [6] |

| Radicals scavenged in AAPH-induced DNA oxidation | ~2.0 radicals | ~1.5 radicals | [6] |

| Radicals scavenged in AAPH-induced erythrocyte hemolysis | ~2.0 radicals | ~1.5 radicals | [6] |

| Protection of methyl linoleate from AAPH-induced oxidation | ~2.2-fold higher effectiveness | Lower effectiveness | [6] |

Role as a Cofactor in Mitochondrial Metabolism

(R)-Lipoic acid, and by extension its reduced form DHLA, is an essential cofactor for several key mitochondrial enzyme complexes involved in energy metabolism.[12][13]

-

Pyruvate Dehydrogenase Complex (PDC): Crucial for linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[13]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the TCA cycle.[13]

By supporting these enzymatic reactions, R-LA and DHLA are fundamental to cellular energy production in the form of ATP.[12][14]

Modulation of Cellular Signaling Pathways

DHLA is not merely a passive antioxidant; it actively modulates key signaling pathways that regulate cellular responses to stress, inflammation, and metabolic status.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[15][16] DHLA has been shown to activate the Nrf2 signaling pathway.[17][18] This activation leads to the transcription of a suite of protective genes containing the Antioxidant Response Element (ARE) in their promoters, including heme oxygenase-1 (HO-1).[17][18]

A proposed mechanism involves the ERK pathway, where DHLA may upregulate the expression of Nrf2 and HO-1 via this pathway.[17] This leads to a reduction in reactive oxygen species (ROS) and subsequent downregulation of the NLRP3 inflammasome, caspase-1, and IL-1β, thereby exerting anti-inflammatory effects.[17][18]

References

- 1. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. insights.tessmed.com [insights.tessmed.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diabetes and Alpha Lipoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nutrined.com [nutrined.com]

- 13. Crystal Structure of Histone Deacetylase 6 Complexed with ( R )-Lipoic Acid, an Essential Cofactor in Central Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How Lipoic Acid Preserves Mitochondrial Function - Life Extension [lifeextension.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The In Vivo Synthesis of (R)-Dihydrolipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo synthesis pathway of (R)-dihydrolipoic acid, the biologically active, reduced form of lipoic acid. This guide details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound Synthesis

This compound (DHLA) is a potent antioxidant and a critical cofactor for several mitochondrial enzyme complexes. Its synthesis in vivo is a two-stage process. The first stage is the de novo synthesis of its oxidized precursor, (R)-lipoic acid, which is assembled directly onto its target proteins. The second stage involves the reduction of protein-bound (R)-lipoic acid to this compound, a reaction catalyzed by the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLD).

The De Novo Synthesis Pathway of (R)-Lipoic Acid

The synthesis of (R)-lipoic acid is intrinsically linked to mitochondrial fatty acid synthesis (FASII). The pathway involves three key mammalian enzymes: lipoyl(octanoyl) transferase 2 (LIPT2), lipoic acid synthase (LIAS), and lipoyltransferase 1 (LIPT1).

-

Octanoyl Group Transfer: The process begins with the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (ACP), an intermediate of the FASII pathway, to the glycine cleavage system H-protein (GCSH). This reaction is catalyzed by LIPT2 .

-

Sulfur Insertion: Next, LIAS , an iron-sulfur cluster-containing enzyme, catalyzes the insertion of two sulfur atoms into the octanoyl group at positions C6 and C8, forming the lipoyl moiety covalently attached to GCSH.

-

Lipoyl Group Transfer: Finally, LIPT1 transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of other mitochondrial enzyme complexes, such as the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), and branched-chain α-ketoacid dehydrogenase complex (BCKDH).

There is also a salvage pathway that allows cells to utilize exogenous lipoic acid, although its physiological significance in mammals is less clear. Endogenous synthesis is essential for embryonic development[1][2].

Reduction of (R)-Lipoic Acid to this compound

The final step in the formation of the active cofactor is the reduction of the protein-bound (R)-lipoic acid.

-

Enzyme: Dihydrolipoamide Dehydrogenase (DLD), also known as the E3 component of the α-ketoacid dehydrogenase complexes[3][4].

-

Reaction: DLD, a flavoprotein, catalyzes the NAD+-dependent oxidation of the dihydrolipoyl moiety to a lipoyl moiety, with the concomitant reduction of NAD+ to NADH[3][5]. The reverse reaction, the reduction of lipoic acid, is crucial for the antioxidant and cofactor functions of DHLA.

-

Regulation: The activity of DLD is regulated by the mitochondrial NAD+/NADH ratio. A high NADH/NAD+ ratio favors the reduced state (DHLA)[6].

Quantitative Data

Precise in vivo concentrations of endogenous (R)-lipoic acid and this compound in various mammalian tissues are challenging to determine due to their covalent binding to proteins and the rapid oxidation of DHLA. However, studies in rats have reported endogenous blood levels of lipoic acid to be in the range of 0.05–0.27 µM and brain levels from 0–0.024 µM[7].

| Enzyme | Substrate(s) | Product(s) | Km (mM) | Vmax (nM/min) | Organism/Source |

| Dihydrolipoamide Dehydrogenase (DLD) | Dihydrolipoamide, NAD+ | Lipoamide, NADH, H+ | 1.36 (for a fluorogenic substrate) | 3,085 | Human (mutant enzyme) |

| Dihydrolipoamide Dehydrogenase (DLD) | Dihydrolipoamide, NAD+ | Lipoamide, NADH, H+ | Not Specified | Not Specified | Mammalian |

Note: The Vmax value presented is for a mutated form of human DLD and may not represent the wild-type enzyme's kinetics under physiological conditions.

Experimental Protocols

Dihydrolipoamide Dehydrogenase (DLD) Activity Assay (Spectrophotometric)

This protocol measures the dehydrogenase activity of DLD by monitoring the reduction of NAD+ to NADH.

Materials:

-

1 M Potassium phosphate buffer, pH 7.5

-

100 mM EDTA

-

100 mM NAD+

-

100 mM Dihydrolipoamide (prepare fresh)

-

Mitochondrial extract or purified DLD

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture (e.g., 1 mL final volume) containing:

-

100 mM Potassium phosphate buffer, pH 7.5

-

1 mM EDTA

-

1 mM NAD+

-

Appropriate amount of mitochondrial extract or purified DLD.

-

-

Incubate the mixture for 5 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding 1 mM dihydrolipoamide.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of Lipoic Acid and Dihydrolipoic Acid by HPLC

This method allows for the simultaneous quantification of lipoic acid and dihydrolipoic acid in biological samples.

Materials:

-

HPLC system with a C18 reverse-phase column

-

UV or electrochemical detector

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Phosphoric acid

-

Trichloroacetic acid (TCA) for protein precipitation

-

Standards for (R)-lipoic acid and this compound

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Precipitate proteins by adding TCA to a final concentration of 5-10% (w/v).

-

Centrifuge to pellet the precipitated protein.

-

Collect the supernatant for analysis.

HPLC Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 50 mM potassium phosphate, pH 2.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm for lipoic acid and electrochemical detection for dihydrolipoic acid.

-

Quantification: Generate a standard curve using known concentrations of (R)-lipoic acid and this compound standards.

Lipoyl Synthase (LIAS) and Lipoyltransferase (LIPT1) Activity Assays

Direct enzymatic assays for LIAS and LIPT1 are complex and typically involve purified components. Commercially available ELISA kits provide a more accessible method for quantifying the amount of these enzymes in a sample.

Principle of ELISA:

These are sandwich ELISAs where a capture antibody specific for the enzyme is coated on a microplate. The sample is added, and the enzyme is bound by the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is proportional to the amount of enzyme present.

General ELISA Protocol:

-

Add standards and samples to the pre-coated microplate wells.

-

Incubate to allow the enzyme to bind to the capture antibody.

-

Wash the wells to remove unbound components.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm.

-

Calculate the enzyme concentration based on the standard curve.

Alternatively, non-commercial in vitro assays can be performed using purified recombinant enzymes and specific substrates. For LIAS, activity can be measured by monitoring the conversion of an octanoylated peptide substrate to a lipoylated peptide using LC-MS[8]. For LIPT1, the transfer of a lipoyl group from a donor protein (lipoyl-GCSH) to an acceptor protein (apo-E2 subunit of PDH) can be assessed by Western blotting with anti-lipoic acid antibodies[9].

Visualizations

De Novo Synthesis and Reduction of (R)-Lipoic Acid

Caption: De novo synthesis and reduction pathway of (R)-lipoic acid.

Experimental Workflow for DLD Activity Assay

Caption: Workflow for the spectrophotometric DLD activity assay.

Logical Relationship of Lipoic Acid Synthesis and Function

Caption: Logical relationship of this compound synthesis and function.

References

- 1. Endogenous Production of Lipoic Acid Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous production of lipoic acid is essential for mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. DLD gene: MedlinePlus Genetics [medlineplus.gov]

- 5. uniprot.org [uniprot.org]

- 6. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein moonlighting elucidates the essential human pathway catalyzing lipoic acid assembly on its cognate enzymes - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of (R)-Dihydrolipoic acid

An In-depth Technical Guide on the Chemical Properties of (R)-Dihydrolipoic Acid

Introduction

This compound ((R)-DHLA) is the reduced and biochemically significant form of lipoic acid (LA).[1][2] It is an organosulfur compound featuring a carboxylic acid and a pair of thiol groups, classifying it as a dithiol.[1][2] This potent biological antioxidant plays a crucial role in cellular metabolism and defense against oxidative stress. Unlike its oxidized form, (R)-DHLA's two free thiol groups make it a more reactive and powerful antioxidant.[3] This guide provides a comprehensive overview of the core chemical properties of (R)-DHLA, its antioxidant and chelating mechanisms, and relevant experimental protocols for its characterization, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

(R)-DHLA is characterized by specific physical and chemical properties that dictate its biological function and handling requirements. It is sensitive to oxidation and must be stored under inert, dark, and cold conditions to maintain its stability.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value / Description | Source(s) |

| IUPAC Name | (6R)-6,8-bis(sulfanyl)octanoic acid | [4] |

| Molecular Formula | C₈H₁₆O₂S₂ | [4][5] |

| Molecular Weight | ~208.3 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Redox Potential | -0.32 V (for the LA/DHLA redox couple) | [6][7][8] |

| Solubility | Highly soluble in water, ethanol, and methanol.[1] Also soluble in DMSO.[3] | [1][3] |

| Stability | Sensitive to oxidation and vulnerable to UV irradiation.[1][9] Requires storage under dry, dark, and cold conditions (0-4°C for short term, -20°C for long term).[1][3] | [1][3][9] |

Key Chemical Reactions and Mechanisms

The chemical reactivity of (R)-DHLA is centered around its dithiol group, which enables its potent antioxidant and metal-chelating activities.

Antioxidant Activity

(R)-DHLA is considered a universal antioxidant as it is effective in both aqueous and lipid phases.[8] Its antioxidant mechanism is multifaceted, involving direct radical scavenging and regeneration of other endogenous antioxidants.

-

Direct Radical Scavenging : (R)-DHLA can directly neutralize a wide range of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[5][10] However, it does not react at significant rates with hydrogen peroxide or the superoxide radical.[10]

-

Regeneration of Other Antioxidants : A key feature of (R)-DHLA is its ability to regenerate other primary antioxidants, such as Vitamin C (ascorbate) and Vitamin E (α-tocopherol), from their radical forms.[3][11] This recycling capacity amplifies the body's overall antioxidant defense network. It also helps maintain intracellular levels of glutathione (GSH).[8][12]

Metal Chelation

(R)-DHLA is an effective chelating agent for transition metal ions, which can otherwise catalyze oxidative reactions.[6][13]

-

Mechanism : It binds to metal ions such as copper (Cu²⁺) and iron (Fe³⁺), forming stable complexes that render the metals redox-inactive.[6][10][13] This action prevents the metal-catalyzed formation of highly reactive hydroxyl radicals (Fenton reaction).

-

Selectivity : Studies show that DHLA can chelate and inactivate these metals in small biological complexes without removing them from the active sites of metalloenzymes like superoxide dismutase or aconitase, suggesting a degree of selectivity that prevents disruption of normal enzymatic function.[6][13] Complete inhibition of Cu(II)-mediated ascorbate oxidation is observed at a DHLA:Cu(II) molar ratio of 3:1.[13]

Pro-oxidant Activity

Under certain in vitro conditions, DHLA can exhibit pro-oxidant properties. For instance, by reducing Fe³⁺ to Fe²⁺, it can accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[10] This pro-oxidant effect appears to be context-dependent and may be related to the concentration of DHLA and the specific microenvironment.[7][10]

Experimental Protocols

Characterizing the chemical properties of (R)-DHLA often involves assays to quantify its antioxidant potential.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Principle : The DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity.[14][15]

-

Methodology :

-

Reagent Preparation : Prepare a stock solution of (R)-DHLA in a suitable solvent (e.g., ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm. A positive control, such as Trolox or Ascorbic Acid, should also be prepared.[16]

-

Reaction Setup : In a 96-well plate, add serial dilutions of the (R)-DHLA sample, positive control, and a solvent blank.

-

Initiation : Add the DPPH working solution to all wells. The final reaction volume is typically 200 µL.[16]

-

Incubation : Incubate the plate in the dark at room temperature for 10-30 minutes.[16]

-

Measurement : Measure the absorbance of all wells at 517 nm using a microplate reader.[16]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results can be expressed as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Metal-Catalyzed Ascorbate Oxidation Assay

This protocol assesses the ability of DHLA to chelate and inactivate redox-active metal ions.[6][13]

-

Principle : Transition metals like Fe(III) or Cu(II) catalyze the oxidation of ascorbate, which can be monitored spectrophotometrically. A chelating agent that renders the metal redox-inactive will inhibit this oxidation.

-

Methodology :

-

Reagent Preparation : Prepare solutions of a metal complex (e.g., Fe(III)-citrate or Cu(II)-histidine), ascorbate, and (R)-DHLA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Reaction Setup : In a cuvette, combine the buffer, the metal complex, and varying concentrations of (R)-DHLA.

-

Initiation : Add ascorbate to the cuvette to start the reaction.

-

Measurement : Monitor the decrease in ascorbate concentration over time by measuring the absorbance at 265 nm.

-

Analysis : Compare the rate of ascorbate oxidation in the presence and absence of (R)-DHLA. A significant reduction in the rate indicates effective chelation and redox inactivation of the metal ion.

-

Conclusion

This compound possesses a unique and powerful set of chemical properties that establish it as a cornerstone of the cellular antioxidant defense system. Its low redox potential, ability to act in both lipid and aqueous environments, capacity to regenerate other key antioxidants, and efficacy in chelating redox-active metals underscore its therapeutic potential.[8][17] However, the potential for pro-oxidant activity under specific conditions warrants further investigation.[7][10] The experimental protocols detailed herein provide a framework for the continued exploration and characterization of this significant biological dithiol for applications in research and drug development.

References

- 1. Buy this compound (EVT-279831) | 119365-69-4 [evitachem.com]

- 2. Dihydrolipoic acid - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 119365-69-4 | >98% [smolecule.com]

- 4. This compound | C8H16O2S2 | CID 9834298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dihydrolipoic Acid | C8H16O2S2 | CID 421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacology of the antioxidant lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.cn [abcam.cn]

- 17. nutrined.com [nutrined.com]

(R)-Dihydrolipoic acid vs alpha-lipoic acid antioxidant activity

An In-Depth Technical Guide to the Comparative Antioxidant Activity of (R)-Dihydrolipoic Acid and Alpha-Lipoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a naturally occurring dithiol compound, and its reduced form, this compound (R-DHLA), constitute a potent redox couple with significant antioxidant capabilities. While both forms exhibit protective functions, R-DHLA is recognized as the more powerful antioxidant. This technical guide provides a comprehensive comparison of the antioxidant activities of R-DHLA and ALA, detailing their mechanisms of action, presenting quantitative comparative data, and outlining the experimental protocols used for their evaluation. We explore their roles in direct radical scavenging, metal chelation, regeneration of other key physiological antioxidants, and modulation of cellular signaling pathways. This document is intended to serve as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The ALA/DHLA Redox Couple

Alpha-lipoic acid (ALA) is an essential cofactor for mitochondrial dehydrogenase complexes.[1][2] It exists in two enantiomeric forms, (R)-ALA and (S)-ALA, with the R-enantiomer being the naturally occurring form that is covalently bound to enzymes.[3] In biological systems, ALA is readily reduced to dihydrolipoic acid (DHLA), forming the ALA/DHLA redox couple, which has a standard reduction potential of -0.32 V, making it a strong reductant.[1][4] This guide focuses on the antioxidant properties of the biologically active reduced form, (R)-DHLA, in comparison to its oxidized precursor, ALA. Both molecules are amphiphilic, allowing them to exert antioxidant effects in both aqueous and lipid cellular compartments.[1][5]

Chemical Relationship and In-Vivo Reduction

ALA is absorbed from the diet and transported into cells, where it is converted to its more active form, DHLA, by enzymes such as mitochondrial dihydrolipoamide dehydrogenase and cytosolic NAD(P)H-dependent enzymes like glutathione reductase and thioredoxin reductase.[6][7] This intracellular reduction is central to its biological activity, as DHLA is responsible for many of the potent antioxidant effects attributed to ALA supplementation.

Comparative Mechanisms of Antioxidant Action

The antioxidant effects of the ALA/DHLA couple are multifaceted, involving direct quenching of reactive species, chelation of transition metals, and the regeneration of other vital antioxidants.

Direct Scavenging of Reactive Oxygen Species (ROS)

Both ALA and DHLA can neutralize a wide array of ROS. However, DHLA is markedly more effective.[8] They have been shown to scavenge hydroxyl radicals (•OH), hypochlorous acid (HOCl), peroxyl radicals (ROO•), and singlet oxygen.[1][2] Notably, neither form is significantly reactive against hydrogen peroxide (H₂O₂).[1][9] The superior efficacy of DHLA is attributed to its two thiol (-SH) groups, which are more potent radical scavengers than the disulfide bond (S-S) in ALA.[10]

Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly destructive hydroxyl radicals via Fenton-like reactions. Both ALA and DHLA possess the ability to chelate these metal ions, forming stable complexes that prevent them from participating in redox cycling.[1][11] This action is a crucial preventive antioxidant mechanism. However, under certain conditions, DHLA's ability to reduce Fe³⁺ to Fe²⁺ can have a pro-oxidant effect.[9]

Regeneration of Endogenous Antioxidants

A defining feature of the ALA/DHLA system is its ability to regenerate other primary antioxidants, earning it the name "the antioxidant of antioxidants".[1][12] DHLA is a potent enough reducing agent to regenerate vitamins C and E from their radical forms (ascorbyl and chromanoxyl radicals, respectively) and to increase intracellular levels of glutathione (GSH), a cornerstone of cellular antioxidant defense.[1][5][13] This recycling capability amplifies the body's overall antioxidant capacity.

References

- 1. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. The Ferrous Ion Chelating Assay of Extracts [benthamopenarchives.com]

- 5. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pjmhsonline.com [pjmhsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 13. Novel Conjugates of 1,3-Diacylglycerol and Lipoic Acid: Synthesis, DPPH Assay, and RP-LC-MS-APCI Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of (R)-Dihydrolipoic Acid in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Dihydrolipoic acid (DHLA), the reduced form of the essential cofactor lipoic acid, stands as a pivotal molecule in the intricate network of mitochondrial metabolism. Its multifaceted functions extend beyond its well-established role as a coenzyme for key metabolic enzymes to encompass potent antioxidant capabilities and the regulation of mitochondrial redox status. This technical guide provides an in-depth exploration of the core functions of (R)-DHLA in mitochondrial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of its key pathways to support further research and drug development endeavors.

Core Functions of this compound in Mitochondria

(R)-DHLA's involvement in mitochondrial metabolism can be broadly categorized into two primary domains: its essential role as a covalently bound cofactor in vital enzyme complexes and its function as a powerful soluble antioxidant.

Coenzyme Function in Mitochondrial Dehydrogenase Complexes

The most well-understood role of the lipoic acid/dihydrolipoic acid redox couple is as a covalently bound prosthetic group on the E2 subunit of critical mitochondrial multi-enzyme complexes. This function is indispensable for cellular energy production.[1][2]

-

Pyruvate Dehydrogenase Complex (PDC): The PDC catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a key step that links glycolysis to the citric acid cycle.[2] The lipoyl domain of the E2 component (dihydrolipoyl transacetylase) accepts the hydroxyethyl group from the thiamine pyrophosphate (TPP) cofactor of the E1 subunit, which is subsequently oxidized to an acetyl group and transferred to Coenzyme A. In this process, the lipoic acid moiety is reduced to dihydrolipoic acid and then re-oxidized by the FAD-dependent E3 subunit (dihydrolipoamide dehydrogenase).

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical rate-limiting enzyme in the citric acid cycle, the KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[2] Similar to the PDC, the lipoyl group on the E2 subunit (dihydrolipoyl succinyltransferase) is essential for the transfer of the succinyl group.

The catalytic cycle of these complexes relies on the swinging arm motion of the lipoyl domain, which carries the substrate between the active sites of the E1, E2, and E3 subunits.

Antioxidant and Redox-Regulating Functions

(R)-DHLA is a potent antioxidant with a standard reduction potential of -0.32 V, making it a stronger reducing agent than the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V).[1] Its antioxidant properties are manifested through several mechanisms:

-

Direct Scavenging of Reactive Oxygen Species (ROS): (R)-DHLA can directly quench a variety of ROS, including superoxide radicals and peroxyl radicals.[3][4] This direct scavenging activity helps to mitigate oxidative damage to mitochondrial components.

-

Regeneration of Other Antioxidants: A key feature of (R)-DHLA is its ability to regenerate other essential antioxidants, creating a synergistic antioxidant network within the mitochondria.[5] It can directly reduce the oxidized forms of Vitamin C (ascorbic acid) and Coenzyme Q10 (ubiquinone).[3] Furthermore, by regenerating Vitamin C, it indirectly contributes to the regeneration of Vitamin E (α-tocopherol), as ascorbate can reduce the tocopheroxyl radical.[6]

-

Metal Chelation: (R)-DHLA can chelate redox-active metals such as iron and copper, preventing them from participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[5]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of (R)-lipoic acid and this compound on mitochondrial function. It is important to note that many studies use the racemic mixture (DL-α-lipoic acid) or the (R)-lipoic acid form, which is then intracellularly reduced to (R)-DHLA.

Table 1: Effects of (R)-Lipoic Acid on Mitochondrial Respiration and Function

| Parameter | Model System | Treatment | Concentration | Observed Effect | Reference |

| Oxygen Consumption | Hepatocytes from old rats | (R)-Lipoic acid supplementation (2 weeks) | 0.5% (w/w) in diet | Reversed age-related decline in O2 consumption. | [7] |

| Mitochondrial Membrane Potential | Hepatocytes from old rats | (R)-Lipoic acid supplementation (2 weeks) | 0.5% (w/w) in diet | Increased by 50.0% ± 7.9% compared to unsupplemented old rats. | [7] |

| Pyruvate Oxidation | Primary cultured rat hepatocytes | (R)-Lipoic acid | 25-200 µmol/L | Significantly increased pyruvate oxidation (approx. 2-fold at 200 µmol/L). | [8] |

| Fatty Acid Oxidation | Primary cultured rat hepatocytes | (R)-Lipoic acid | 25-200 µmol/L | Reduced FFA oxidation by 48% to 82% in high FFA medium. | [8] |

| Aortic Flow (Reoxygenation) | Working rat hearts | (R)-Lipoic acid | 0.05-0.1 µmol | Increased to over 70% of normoxic values (control ~50%). | [9] |

| Mitochondrial ATP Synthesis | Mitochondria from rat hearts | (R)-Lipoic acid | 0.05-0.1 µmol | Increased. | [9] |

Table 2: Effects of (R)-Lipoic Acid and this compound on Pyruvate Dehydrogenase Complex and Related Enzymes

| Enzyme | Source | Inhibitor/Activator | Concentration | Effect | Reference |

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Purified protein | (R)-Lipoic acid | Not specified | Inhibition (PDK1 > PDK4 ≈ PDK2 > PDK3) | [7][10] |

| Pyruvate Dehydrogenase Kinase 2 (PDK2) | Purified protein | (R)-Lipoic acid | Not specified | Inhibited autophosphorylation. | [7][10] |

| Pyruvate Dehydrogenase Phosphatase (PDP) | Purified protein | (R)-Lipoic acid, this compound | Not specified | No significant effect. | [7][10] |

| Pyruvate Dehydrogenase Complex (PDC) | Primary cultured rat hepatocytes | (R)-Lipoic acid | 25-200 µmol/L | Increased activation state. | [8] |

Table 3: Antioxidant Effects of (R)-Lipoic Acid and this compound

| Parameter | Model System | Treatment | Concentration | Observed Effect | Reference |

| Oxidant Production (DCFH fluorescence) | Hepatocytes from old rats | (R)-Lipoic acid supplementation (2 weeks) | 0.5% (w/w) in diet | Significantly lowered the age-associated increase in oxidant production. | [7] |

| Malondialdehyde (MDA) Levels | Hepatocytes from old rats | (R)-Lipoic acid supplementation (2 weeks) | 0.5% (w/w) in diet | Markedly reduced the fivefold age-related increase. | [7] |

| Glutathione (GSH) Levels | Hepatocytes from old rats | (R)-Lipoic acid supplementation (2 weeks) | 0.5% (w/w) in diet | Completely reversed the age-associated decline. | [7] |

| Ascorbic Acid Levels | Hepatocytes from old rats | (R)-Lipoic acid supplementation (2 weeks) | 0.5% (w/w) in diet | Completely reversed the age-associated decline. | [7] |

| Superoxide Radical (O2•−) Generation | Rat liver mitochondria | Dihydrolipoic acid | 5 µM | Caused a concentration-dependent increase with pyruvate as substrate. | [11] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving (R)-DHLA in mitochondrial metabolism.

Catalytic Cycle of the Pyruvate Dehydrogenase Complex (PDC)

Antioxidant Regeneration Network

Experimental Workflow for Measuring Mitochondrial Respiration

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Isolation of Mitochondria from Rat Liver

This protocol is adapted for the isolation of functional mitochondria for respirometry and other assays.

Buffers and Reagents:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 g/L BSA, pH 7.4.

-

Resuspension Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

Procedure:

-

Euthanize the rat according to approved animal care protocols and quickly excise the liver.

-

Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.

-

Mince the liver into small pieces and homogenize in Isolation Buffer I using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.

-

Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the use of high-resolution respirometry to assess mitochondrial function.

Instrumentation:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Reagents:

-

Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1.

-

Substrates: Pyruvate, malate, glutamate, succinate.

-

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler).

-

ADP.

Procedure:

-

Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions.

-

Add respiration medium to the chambers and allow the signal to stabilize.

-

Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL).

-

Sequentially add substrates and inhibitors to assess different respiratory states:

-

State 2 (Leak Respiration): Add substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).

-

State 3 (Active Respiration): Add a saturating amount of ADP.

-

State 4o (Oligomycin-induced Leak Respiration): Add oligomycin to inhibit ATP synthase.

-

Uncoupled Respiration (ETS Capacity): Titrate FCCP to achieve maximum oxygen consumption.

-

Residual Oxygen Consumption: Add antimycin A to block the electron transport chain.

-

-

Record the oxygen consumption rates at each stage and normalize to mitochondrial protein content.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of a fluorescent probe to measure hydrogen peroxide (H2O2) emission from isolated mitochondria.

Reagents:

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

Superoxide dismutase (SOD).

-

H2O2 standard solution.

-

Assay Buffer: As per the respirometry protocol.

Procedure:

-

In a fluorometer cuvette or a 96-well plate, add the assay buffer, Amplex® Red, HRP, and SOD.

-

Add isolated mitochondria to the mixture.

-

Add respiratory substrates to initiate ROS production.

-

Monitor the increase in fluorescence (excitation ~560 nm, emission ~590 nm) over time.

-

Calibrate the fluorescence signal using a standard curve of known H2O2 concentrations.

-

The rate of H2O2 production can be calculated from the slope of the fluorescence curve and normalized to mitochondrial protein.

Conclusion

This compound is a cornerstone of mitochondrial metabolism, acting as both a vital coenzyme and a potent antioxidant. Its ability to directly participate in energy production and to protect the mitochondria from oxidative damage underscores its importance in cellular health. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of (R)-DHLA in a range of pathologies associated with mitochondrial dysfunction, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome. A deeper understanding of its mechanisms of action will be crucial for the development of novel therapeutic strategies targeting mitochondrial health.

References

- 1. youtube.com [youtube.com]

- 2. graphviz.org [graphviz.org]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. researchgate.net [researchgate.net]

- 5. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress | MDPI [mdpi.com]

- 6. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ivhealth.com.au [ivhealth.com.au]

- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. Dose/response curves of lipoic acid R-and S-forms in the working rat heart during reoxygenation: superiority of the R-enantiomer in enhancement of aortic flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species are involved in the stimulation of the mitochondrial permeability transition by dihydrolipoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Reduction of (R)-Lipoic Acid to (R)-Dihydrolipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-lipoic acid (R-LA), a naturally occurring antioxidant, undergoes enzymatic reduction to (R)-dihydrolipoic acid (R-DHLA), a more potent antioxidant form. This conversion is critical for its therapeutic effects and is primarily carried out by two key enzymes: dihydrolipoamide dehydrogenase (LipDH) and thioredoxin reductase (TrxR). This technical guide provides an in-depth overview of the enzymatic reduction of R-LA to R-DHLA, including the enzymes involved, their kinetic properties, detailed experimental protocols for their analysis, and the relevant cellular pathways.

Introduction

(R)-lipoic acid is a chiral organosulfur compound that plays a vital role as a cofactor in mitochondrial dehydrogenase complexes. In its reduced form, this compound (R-DHLA), it functions as a powerful antioxidant, capable of regenerating other endogenous antioxidants such as vitamin C and vitamin E, and chelating metal ions. The therapeutic potential of R-LA is largely attributed to the in vivo formation of R-DHLA. Understanding the enzymatic processes governing this reduction is crucial for the development of drugs targeting oxidative stress-related diseases.

The primary enzymes responsible for the reduction of R-LA are dihydrolipoamide dehydrogenase (LipDH, EC 1.8.1.4) and thioredoxin reductase (TrxR, EC 1.8.1.9). While glutathione reductase (GR, EC 1.8.1.7) can also reduce lipoic acid, it exhibits a preference for the (S)-enantiomer.[1] LipDH, a mitochondrial enzyme, utilizes NADH as a reductant and shows a strong stereospecific preference for R-LA.[1] In contrast, TrxR, a cytosolic and mitochondrial enzyme, uses NADPH and efficiently reduces both R-LA and S-LA.

Enzymes and Kinetic Parameters

The enzymatic reduction of (R)-lipoic acid is characterized by distinct kinetic parameters for the primary enzymes involved. A summary of these quantitative data is presented below for easy comparison.

| Enzyme | Substrate | Coenzyme | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Source Organism(s) | Citations |

| Dihydrolipoamide Dehydrogenase | (R)-Lipoic Acid | NADH | ~0.70 | - | ~7.0 | Acidianus ambivalens | [2] |

| (S)-Lipoic Acid | NADH | - | - | - | - | ||

| Thioredoxin Reductase | (R)-Lipoic Acid | NADPH | - | 297 min⁻¹ | 8.0 | Mammalian | |

| Lipoamide | NADPH | - | - | 8.0 | Mammalian | ||

| Glutathione Reductase | (S)-Lipoic Acid | NADPH | 3.5 | - | - | Mammalian | [1] |

| (R)-Lipoic Acid | NADPH | 7.0 | - | - | Mammalian | [1] | |

| GSSG | NADPH | 0.065 | - | 7.6 | Human Erythrocytes | [3] |

Note: V_max_ for Thioredoxin Reductase is presented in min⁻¹ as reported in the cited literature.

Experimental Protocols

Dihydrolipoamide Dehydrogenase (LipDH) Activity Assay (Spectrophotometric)

This protocol describes a common method for determining LipDH activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.[4]

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

EDTA (1 mM)

-

(R)-Lipoic Acid solution (stock solution in ethanol, diluted in buffer)

-

NADH solution (10 mM in buffer)

-

Purified LipDH or cell/tissue lysate

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

100 µL of 1 mM EDTA

-

50 µL of (R)-Lipoic Acid solution (to achieve a final concentration in the desired range, e.g., 0.1-5 mM)

-

-

Add 50 µL of the enzyme preparation (purified LipDH or lysate).

-

Initiate the reaction by adding 50 µL of 10 mM NADH solution.

-

Immediately mix the solution by inversion and place the cuvette in the spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

-

The rate of NADH oxidation is proportional to the LipDH activity. Calculate the activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Thioredoxin Reductase (TrxR) Activity Assay (DTNB-based)

This colorimetric assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[5][6]

Materials:

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)

-

NADPH solution (10 mM in assay buffer)

-

DTNB solution (100 mM in DMSO)

-

Purified TrxR or cell/tissue lysate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate:

-

150 µL of Assay Buffer

-

10 µL of 10 mM NADPH solution

-

10 µL of the enzyme preparation

-

-

Pre-incubate the mixture for 5 minutes at room temperature to allow for the reduction of the enzyme.

-

Initiate the reaction by adding 10 µL of 100 mM DTNB solution.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm in kinetic mode (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).

-

The rate of TNB formation is proportional to the TrxR activity. Calculate the activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Quantification of (R)-Lipoic Acid and (R)-DHLA by HPLC

This protocol provides a general framework for the separation and quantification of R-LA and R-DHLA using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[7][8][9]

Materials:

-

HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Standards of (R)-Lipoic Acid and (R)-DHLA

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation, solid-phase extraction cartridges)

Procedure:

-

Sample Preparation:

-

For plasma or tissue homogenates, precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 10%).

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

Further cleanup can be performed using solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Use a gradient elution, for example:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25-30 min: Return to initial conditions

-

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength (e.g., 215 nm for UV detection of lipoic acid).

-

-

Analysis:

-

Inject a known volume of the prepared sample and standards.

-

Identify and quantify the peaks corresponding to R-LA and R-DHLA by comparing their retention times and peak areas to the standards.

-

Enantiomeric Separation and Quantification by LC-MS/MS

This protocol outlines a method for the chiral separation and sensitive quantification of R-LA and S-LA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

Materials:

-

LC-MS/MS system with a chiral stationary phase column (e.g., CHIRALPAK AD-RH, 150 x 2.1 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Internal standard (e.g., deuterated lipoic acid)

-

Standards of R-LA and S-LA

Procedure:

-

Sample Preparation:

-

Perform protein precipitation of plasma or tissue homogenates using acetonitrile containing the internal standard.

-

Centrifuge and inject the supernatant.

-

-

LC-MS/MS Conditions:

-

Use a gradient elution program optimized for the chiral column, for example:

-

0-1 min: 40% B

-

1-6 min: Linear gradient to 95% B

-

6-11 min: Hold at 95% B

-

11-12 min: Return to 40% B

-

-

Set the flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 30°C).

-

Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each enantiomer and the internal standard.

-

-

Analysis:

-

Generate a calibration curve using the standards.

-

Quantify the concentration of each enantiomer in the samples based on the peak area ratios relative to the internal standard.

-

Signaling Pathways and Cellular Context

The enzymatic reduction of R-LA to R-DHLA is integral to the cellular antioxidant defense network and is closely linked to cellular metabolism.

Cellular Reduction of Lipoic Acid and its Role in the Antioxidant Network

Exogenous R-LA is taken up by cells and reduced to R-DHLA by both mitochondrial (LipDH) and cytosolic/mitochondrial (TrxR) enzyme systems, utilizing NADH and NADPH, respectively. R-DHLA is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and also regenerate other key antioxidants, such as Vitamin C and Vitamin E, thereby amplifying the cell's protective capacity against oxidative stress.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiomeric determination of α-lipoic acid in urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrolipoamide dehydrogenase: activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biogot.com [biogot.com]

- 6. assaygenie.com [assaygenie.com]

- 7. A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Enantiomeric purity test of R-(+)-alpha lipoic acid by HPLC using immobilized amylose-based chiral stationary phase -Analytical Science and Technology | Korea Science [koreascience.or.kr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Transport of (R)-Dihydrolipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dihydrolipoic acid (DHLA), the reduced and biologically active form of (R)-alpha-lipoic acid (R-LA), is a potent antioxidant with significant therapeutic potential. Its efficacy is critically dependent on its absorption, cellular uptake, and subsequent intracellular distribution. This technical guide provides a comprehensive overview of the current understanding of the cellular transport mechanisms governing the disposition of (R)-DHLA. We delve into the key transport proteins implicated in its cellular entry, present available quantitative kinetic data, outline detailed experimental protocols for studying its transport, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic benefits of (R)-DHLA.

Introduction

(R)-alpha-lipoic acid is a naturally occurring compound that, upon cellular uptake, is rapidly converted to this compound by NAD(P)H-dependent reductases.[1] DHLA is a powerful antioxidant, capable of regenerating other endogenous antioxidants such as vitamins C and E, and chelating metal ions.[2] Unlike its oxidized form, DHLA possesses two free thiol groups, which are central to its antioxidant activity but also alter its physicochemical properties, including its structure, which is no longer a ring. These differences suggest that the transport mechanisms for R-LA and (R)-DHLA may not be identical. Understanding the specific transporters and pathways involved in (R)-DHLA uptake is crucial for optimizing its delivery and therapeutic efficacy.

Transporters Involved in this compound Uptake

Current research points to two primary families of transporters that may be involved in the cellular uptake of (R)-DHLA: the Sodium-Dependent Multivitamin Transporter (SMVT) and Monocarboxylate Transporters (MCTs).

Sodium-Dependent Multivitamin Transporter (SMVT)

The Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene, is a well-established transporter for alpha-lipoic acid.[3][4] SMVT is a symporter that utilizes the sodium gradient to drive the uptake of its substrates, which include biotin, pantothenic acid, and lipoic acid.[3][4] Given that R-LA is a known substrate, it is highly probable that its reduced form, (R)-DHLA, also interacts with this transporter.

Direct transport studies of radiolabeled (R)-DHLA are limited. However, inhibition studies have provided indirect evidence of its interaction with SMVT. The affinity of DHLA for SMVT appears to be lower than that of its oxidized counterpart, as indicated by a higher inhibition constant (Ki).

Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters are a family of proton-linked transporters responsible for the cellular flux of monocarboxylic acids such as lactate, pyruvate, and ketone bodies.[5] Given that (R)-DHLA is a monocarboxylic acid, MCTs represent another plausible route for its cellular entry. Studies on the intestinal absorption of alpha-lipoic acid using Caco-2 cell monolayers have suggested the involvement of a proton-linked MCT.[6] This is supported by the observation that other monocarboxylic acids inhibit LA transport.[6] While direct evidence for (R)-DHLA transport by MCTs is still forthcoming, the structural similarities to known MCT substrates make this an important area for further investigation.

Quantitative Data on this compound Transport

Quantitative kinetic data for the transport of (R)-DHLA are sparse. The majority of available data pertains to the transport of (R)-alpha-lipoic acid or the inhibition of transport by DHLA. The following tables summarize the currently available quantitative information.

| Substrate/Inhibitor | Transporter | Cell System | Parameter | Value | Reference |

| (R)-alpha-Lipoic Acid | hSMVT | Proteoliposomes | Km | 3.9 ± 0.6 µM | |

| (R)-alpha-Lipoic Acid | hSMVT | Proteoliposomes | Vmax | 0.98 ± 0.04 nmol/mg/min | |

| alpha-Lipoic Acid (oxidized) | hSMVT | Oocytes | Ki (IC50) | 2.7 µM | |

| Dihydrolipoic Acid (reduced) | hSMVT | Oocytes | Ki (IC50) | 7.3 µM |

Table 1: Kinetic and Inhibition Constants for Lipoic Acid and Dihydrolipoic Acid

Signaling Pathways Regulating Transporter Activity

The cellular uptake of (R)-DHLA is not only dependent on the presence of transporters but also on the signaling pathways that regulate their expression and activity. Protein Kinase C (PKC) and Protein Kinase A (PKA) have been identified as key regulators of both SMVT and MCTs.

Regulation of SMVT

The activity of SMVT is known to be modulated by Protein Kinase C (PKC).[7][8] Phosphorylation of the SMVT protein by PKC can influence its transport activity.[7] For instance, mutating the putative PKC phosphorylation site Thr(286) on hSMVT has been shown to decrease the phorbol 12-myristate 13-acetate (PMA)-induced inhibition of biotin uptake.[7] Additionally, the expression of the SLC5A6 gene is regulated by the availability of its substrates, such as biotin, through mechanisms involving histone biotinylation.[9]

Regulation of MCTs

The expression and activity of Monocarboxylate Transporters, particularly MCT1, are also under the control of PKC and PKA signaling pathways.[10][11] Activation of PKC has been shown to increase the Vmax of lactate transport via MCT1, which is associated with an increase in MCT1 expression.[10] Conversely, activation of the PKA pathway has been reported to decrease MCT1 expression and the Vmax of lactate transport.[10]

Experimental Protocols

Investigating the cellular uptake of (R)-DHLA requires robust experimental designs. The following sections provide detailed methodologies for key experiments.

Caco-2 Cell Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured on semipermeable filters, differentiates to form a monolayer that models the human small intestinal epithelium.[10][11][12] This model is widely used to study the intestinal absorption of compounds.[10][11][12]

Objective: To determine the permeability of (R)-DHLA across a Caco-2 cell monolayer, simulating intestinal absorption.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics

-

Transwell permeable supports (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound

-

Radiolabeled this compound (e.g., ³H or ¹⁴C labeled) or a sensitive analytical method for unlabeled DHLA (e.g., LC-MS/MS)

-

Lucifer yellow for monolayer integrity testing

-

Transepithelial electrical resistance (TEER) meter

Procedure:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in DMEM.

-

Seed cells onto Transwell inserts at a suitable density.

-

Allow cells to differentiate for 21-28 days, changing the medium every 2-3 days.

-

-

Monolayer Integrity Check:

-

Before the transport experiment, measure the TEER of the Caco-2 monolayer. Values should be >200 Ω·cm².

-

Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Add HBSS containing a known concentration of (R)-DHLA (with a tracer amount of radiolabeled (R)-DHLA) to the apical (donor) compartment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and an aliquot from the apical compartment.

-

Replenish the basolateral compartment with fresh HBSS.

-

-

Sample Analysis:

-

Quantify the concentration of (R)-DHLA in the collected samples using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp):

-

Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of appearance of (R)-DHLA in the receiver compartment.

-

A is the surface area of the Transwell membrane.

-

C₀ is the initial concentration of (R)-DHLA in the donor compartment.

-

-

Cellular Uptake Kinetics in a Transporter-Expressing Cell Line

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of (R)-DHLA transport mediated by a specific transporter (e.g., SMVT).

Materials:

-

A cell line overexpressing the transporter of interest (e.g., HEK293 cells transfected with SLC5A6)

-

Control cell line (e.g., mock-transfected HEK293 cells)

-

Culture medium and reagents

-

Uptake buffer (e.g., HBSS)

-

This compound

-

Radiolabeled this compound

-

Stop solution (e.g., ice-cold PBS)

-

Lysis buffer

-

Liquid scintillation counter

Procedure:

-

Cell Culture:

-

Culture both the transporter-expressing and control cell lines to confluence in appropriate multi-well plates.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Add uptake buffer containing varying concentrations of unlabeled (R)-DHLA mixed with a constant amount of radiolabeled (R)-DHLA.

-

Incubate for a short, predetermined time where uptake is linear.

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

-

Data Analysis:

-

Subtract the uptake in control cells (non-specific uptake) from the uptake in transporter-expressing cells to determine the transporter-mediated uptake.

-

Plot the initial uptake velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Future Directions and Knowledge Gaps

While significant progress has been made in understanding the cellular transport of lipoic acid, several knowledge gaps remain specifically for (R)-DHLA:

-

Direct Transport Kinetics: There is a critical need for studies that directly measure the transport kinetics (Km and Vmax) of (R)-DHLA by SMVT and MCTs using radiolabeled (R)-DHLA.

-

Confirmation of MCT-mediated Transport: Further research is required to definitively confirm whether MCTs are significant transporters of (R)-DHLA in various cell types and tissues.

-

Stereospecificity of DHLA Transport: The transport mechanisms may exhibit stereospecificity. A direct comparison of the transport of (R)-DHLA and (S)-DHLA is warranted.

-

Regulation of Transport by (R)-DHLA: Investigating whether intracellular (R)-DHLA can modulate signaling pathways to influence the expression and activity of its own transporters would provide valuable insights into its autoregulation.

Conclusion

The cellular uptake of this compound is a complex process likely mediated by multiple transport systems, with the Sodium-Dependent Multivitamin Transporter (SMVT) being a key player. The Monocarboxylate Transporters (MCTs) also represent a probable, albeit less characterized, route for its cellular entry. The activity of these transporters is dynamically regulated by signaling pathways involving Protein Kinase C and Protein Kinase A. A deeper understanding of these transport mechanisms and their regulation is essential for the rational design of strategies to enhance the bioavailability and therapeutic efficacy of this potent antioxidant. The experimental protocols and data presented in this guide provide a foundation for future research aimed at elucidating the intricate journey of (R)-DHLA into the cell.

References

- 1. Distribution of monocarboxylate transporters MCT1 and MCT2 in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoic Acid Attenuates Inflammation via cAMP and Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20170137852A1 - Process for production and extraction of dihydrolipoic acid - Google Patents [patents.google.com]

- 5. The monocarboxylate transporter family--Structure and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 9. moravek.com [moravek.com]

- 10. enamine.net [enamine.net]

- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

interaction of (R)-Dihydrolipoic acid with cellular thiols

An In-depth Technical Guide on the Interaction of (R)-Dihydrolipoic Acid with Cellular Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-α-lipoic acid (R-LA), a naturally occurring dithiol compound, and its reduced form, this compound (R-DHLA), are pivotal in mitochondrial energy metabolism and cellular redox regulation.[1] Exogenously administered R-LA is readily taken up by cells and reduced to R-DHLA by NAD(P)H-dependent enzymes, including thioredoxin reductase and glutathione reductase.[1][2] R-DHLA, a potent antioxidant, directly interacts with and modulates the cellular thiol pool, which primarily consists of glutathione (GSH), thioredoxin (Trx), and protein cysteine residues. This technical guide elucidates the multifaceted interactions between R-DHLA and cellular thiols, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways. Understanding these interactions is critical for harnessing the therapeutic potential of R-LA and R-DHLA in conditions associated with oxidative stress and redox imbalance.

Introduction to (R)-DHLA and Cellular Thiols

This compound (R-DHLA) is the reduced, and more potent antioxidant, form of (R)-lipoic acid.[3] It is characterized by two free thiol groups, which are responsible for its significant reducing capacity.[4] The cellular thiol landscape is dominated by low-molecular-weight thiols, such as glutathione (GSH), and protein-bound thiols within cysteine residues. These thiols are fundamental to maintaining cellular redox homeostasis, defending against oxidative stress, and participating in redox-sensitive signaling pathways.[5][6] The R-LA/R-DHLA redox couple possesses a standard reduction potential of -0.32 V, which is more negative than that of the GSSG/2GSH couple (-0.24 V), enabling R-DHLA to effectively reduce oxidized glutathione (GSSG) and other disulfides.[7]

Cellular Uptake and Reduction of (R)-Lipoic Acid

(R)-Lipoic acid is transported into cells via various mechanisms, including the medium-chain fatty acid transporter and a Na+-dependent vitamin transport system.[1] Once inside the cell, R-LA is reduced to R-DHLA in both the mitochondria and the cytosol.[2]

-

Mitochondria: Dihydrolipoamide dehydrogenase reduces R-LA to R-DHLA.[2]

-

Cytosol: Glutathione reductase and thioredoxin reductase are the primary enzymes responsible for the reduction of R-LA.[2]

This enzymatic reduction is crucial as R-DHLA is the primary bioactive form responsible for most of the antioxidant and redox-modulating effects attributed to R-LA supplementation.[3][8]

Direct Interactions of (R)-DHLA with Cellular Thiol Systems

R-DHLA directly participates in thiol-disulfide exchange reactions with key cellular redox buffers, including the glutathione and thioredoxin systems.[9]

Interaction with the Glutathione System

R-DHLA can directly reduce glutathione disulfide (GSSG) to regenerate two molecules of reduced glutathione (GSH). This reaction helps maintain a high GSH/GSSG ratio, which is crucial for cellular antioxidant defense.

Reaction: R-DHLA + GSSG → R-LA + 2 GSH

Furthermore, R-DHLA can facilitate the uptake of cystine (the disulfide form of cysteine) by reducing it to cysteine extracellularly. Cysteine is a rate-limiting substrate for GSH synthesis, so this action can indirectly boost intracellular GSH levels.[1][10]

Interaction with the Thioredoxin System

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a central antioxidant and redox-regulatory system.[11] R-DHLA can interact with this system in several ways:

-

Regeneration of Oxidized Trx: R-DHLA can potentially reduce oxidized thioredoxin (Trx-S₂), although the primary reducing agent is TrxR.

-

Denitrosation: Both R-DHLA and Trx can catalyze the denitrosation of S-nitrosothiols (SNOs), which are important signaling molecules. This process regenerates the free thiol and releases nitroxyl (HNO).[12]

-

Enzyme Inhibition: R-DHLA has been shown to directly inhibit human neutrophil elastase, likely by disrupting its disulfide bonds, an effect also observed with Trx.[13]

Quantitative Impact on Cellular Thiol Status